- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic IminolactoneJournal of Organic Chemistry, 2006, 71(12), 4364-4373,
Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

96886-55-4 structure
Nombre del producto:(2S)-2-amino-2-methyl-pent-4-enoic acid
Número CAS:96886-55-4
MF:C6H11NO2
Megavatios:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380
(2S)-2-amino-2-methyl-pent-4-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (S)-2-Amino-2-methylpent-4-enoic acid
- D-alpha-Allylalanine
- (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
- (2S)-2-amino-2-methylpent-4-enoic acid
- (S)- 2-(2'-PROPYLENYL) ALANINE
- (S)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
- alpha-methyl-L-Allylglycine
- H-alpha-All-D-Ala-OH
- (R)-2-Amino-2-methyl-4-pentenoic acid
- (S)-(-)-α-Allylalanine
- (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
- (S)-α-Allylalanine
- (2S)-2-amino-2-methyl-pent-4-enoic acid
- 16820-25-0
- (S)-(-)-ALPHA-ALLYLALANINE
- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
- (S)-2-Amino-2-methylpent-4-enoicacid
- CS-0089888
- SCHEMBL503383
- (S)-alpha-Allylalanine (98%, 98%ee)
- 96886-55-4
- (S)-2-amino-2-methyl-4-pentenoicacid
- AKOS006342338
- AB03939
- A-Allylalanine
- LT0125
- DTXSID20369222
- AS-47110
- AC-1020
- (S)-(?)-
- ALPHA-ALLYL-L-ALA
- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
- A-ALLYL-D-ALA
- MFCD00145248
- A inverted exclamation mark-Allyl-L-Ala
- (S)-(-)- alpha -Allylalanine
- F12113
- (s)-alpha-allylalanine
-
- MDL: MFCD00145248
- Renchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
- Clave inchi: QMBTZYHBJFPEJB-LURJTMIESA-N
- Sonrisas: [C@](N)(C)(C(=O)O)CC=C
Atributos calculados
- Calidad precisa: 129.07900
- Masa isotópica única: 129.078978594g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 3
- Complejidad: 133
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: -2.1
- Superficie del Polo topológico: 63.3Ų
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.067
- Punto de fusión: 285℃
- Punto de ebullición: 226.2±33.0 °C at 760 mmHg
- Punto de inflamación: 90.6±25.4 °C
- índice de refracción: 1.484
- Coeficiente de distribución del agua: Very soluble in water.
- PSA: 63.32000
- Logp: 1.06480
(2S)-2-amino-2-methyl-pent-4-enoic acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 37/39-26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:2-8°C
(2S)-2-amino-2-methyl-pent-4-enoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB352554-1g |
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |
96886-55-4 | 98% | 1g |
€427.00 | 2025-03-19 | |
eNovation Chemicals LLC | D598173-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 98% | 1g |
$575 | 2024-05-24 | |
eNovation Chemicals LLC | D598173-100g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 98% | 100g |
$11900 | 2024-05-24 | |
eNovation Chemicals LLC | Y0995839-5g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 95% | 5g |
$1980 | 2024-08-02 | |
ChemScence | CS-0089888-1g |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 1g |
$668.0 | 2022-04-26 | ||
TRC | A245160-100mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 100mg |
$ 660.00 | 2022-06-08 | ||
TRC | A245160-25mg |
a-Me-Gly(Allyl)-OH |
96886-55-4 | 25mg |
$ 250.00 | 2022-06-08 | ||
Aaron | AR003D4B-100mg |
(S)-2-Amino-2-methylpent-4-enoic acid |
96886-55-4 | 97% | 100mg |
$65.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-100mg |
(2S)-2-amino-2-methyl-pent-4-enoic acid |
96886-55-4 | 95% | 100mg |
¥605.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-1g |
(2S)-2-amino-2-methyl-pent-4-enoic acid |
96886-55-4 | 95% | 1g |
¥2016.0 | 2024-04-15 |
(2S)-2-amino-2-methyl-pent-4-enoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Acetone ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acidsJanssen Chimica Acta, 1992, 10(2), 4-12,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referencia
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (12), 2798-804,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
- Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliaryYingyong Huaxue, 2009, 26(3), 346-348,
Métodos de producción 5
Condiciones de reacción
Referencia
- Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino AcidsJournal of Organic Chemistry, 1994, 59(15), 4215-22,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Referencia
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
1.2 -
Referencia
- Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complexYouji Huaxue, 2009, 29(8), 1282-1286,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Referencia
- Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-onesAngewandte Chemie, 1997, 36(9), 995-997,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
Referencia
- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimineOrganic Letters, 2013, 15(12), 3134-3137,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acidsTetrahedron, 2011, 67(31), 5604-5609,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; > 1 min, 20 - 60 °C
Referencia
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliariesTetrahedron: Asymmetry, 2010, 21(24), 2956-2965,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt
Referencia
- New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acidsJournal of Heterocyclic Chemistry, 2000, 37(3), 467-479,
Métodos de producción 13
Condiciones de reacción
Referencia
- Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acidsJournal of Organic Chemistry, 1992, 57(23), 6286-94,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Referencia
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehydeJournal of the Chemical Society, 1985, (1985), 171-2,
Métodos de producción 15
Condiciones de reacción
Referencia
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids)Science of Synthesis, 2006, 20, 385-482,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanineJournal of the Chemical Society, 1988, (2), 305-12,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
1.2 -
Referencia
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acidsJournal of Organic Chemistry, 2000, 65(21), 7041-7048,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Cesium hydroxide Solvents: Water ; 2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactoneJournal of Organic Chemistry, 2011, 76(6), 1621-1633,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Aminopeptidase Solvents: Water
Referencia
- Enzymic resolution of α,α-disubstituted α-amino acid esters and amidesTetrahedron: Asymmetry, 1993, 4(6), 1113-16,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Water
Referencia
- A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalystTetrahedron Letters, 2000, 41(37), 7245-7248,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C
Referencia
- New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acidsTetrahedron: Asymmetry, 2006, 17(3), 455-467,
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
Referencia
- Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structureEuropean Journal of Organic Chemistry, 2000, (15), 2809-2820,
(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- R-(-)-benzyl 2-carbamyl-2-methylpent-4-enoate
- 1(2H)-Pyrazinecarboxylic acid, 3,6-dihydro-3-methyl-6-(1-methylethyl)-2-oxo-5-phenyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S,6R)-
- 2H-1,4-Oxazin-2-one, 3,6-dihydro-3-methyl-6-(1-methylethyl)-5-phenyl-3-(2-propen-1-yl)-, (3S,6R)-
- Cyclopropa[g]-1,4-benzoxazin-2(3H)-one, 5,5a,6,6a,7,7a-hexahydro-3,6,6,7a-tetramethyl-3-(2-propen-1-yl)-, (3S,5aR,6aS,7aS)-
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- 4-Pentenoicacid,2-amino-2-methyl-,methylester,(2S)-(9CI)
- (1S,2R,5S,8R)-5-allyl-5,8,11,11-tetramethyl-3-oxa-6-azatricyclo[6.2.1.02,7]undec-6-en-4-one
- 4-Pentenamide, 2-amino-2-methyl-, (±)-
- 4-Pentenamide, 2-amino-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-N,2-dimethyl-, (2S)-
(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
- Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- (36482-69-6)
- (2R)-2-amino-2-methyl-pent-4-enoic acid (96886-56-5)
- Ferrocenecarboxaldehyde (12093-10-6)
- Cα-methyl-D-allylglycinamide (144072-99-1)
- (2S)-2-amino-2-methyl-pent-4-enoic acid (96886-55-4)
- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3)
- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol (90365-73-4)
(2S)-2-amino-2-methyl-pent-4-enoic acid Literatura relevante
-
Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):171.0/595.0/1786.0